2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide
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Description
“2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide” is a chemical compound that belongs to the class of pyrazolines . Pyrazolines are pharmacologically active scaffolds and are present in several marketed molecules with a wide range of uses . They have established their importance in pharmaceutical and agricultural sectors, as well as in industry .
Molecular Structure Analysis
The molecular structure of pyrazolines consists of a five-membered ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Future Directions
Due to its broad-spectrum utility, scientists are continuously captivated by pyrazolines and their derivatives to study their chemistry . The focus will always be on new greener and more economical ways for their synthesis . This indicates a promising future direction in the research and development of pyrazolines, including “2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide”.
properties
IUPAC Name |
2-chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10(15)14(19)17-11(2)12-6-3-4-7-13(12)18-9-5-8-16-18/h3-11H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIIVYXWYHWSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CC=N2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide |
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